BRD73954
描述
BRD73954 是一种有效的组蛋白脱乙酰酶抑制剂,专门针对组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8。组蛋白脱乙酰酶在基因表达的调控中起着至关重要的作用,通过从组蛋白中去除乙酰基,导致染色质浓缩和转录抑制。 This compound 由于其选择性抑制这些酶的能力,在科学研究中显示出巨大的潜力 .
科学研究应用
BRD73954 具有广泛的科学研究应用,包括:
化学: this compound 用作工具化合物,用于研究组蛋白脱乙酰酶在化学反应和基因调控中的作用。
生物学: 在生物学研究中,this compound 用于研究组蛋白脱乙酰酶抑制对细胞过程(如细胞周期调控、凋亡和分化)的影响。
医学: this compound 在治疗癌症、神经退行性疾病和炎症性疾病等疾病方面具有潜在的治疗应用。其选择性抑制组蛋白脱乙酰酶的能力使其成为药物开发的有希望的候选者。
生化分析
Biochemical Properties
BRD73954 selectively inhibits HDAC6 and HDAC8 with IC50 values of 0.0036 µM and 0.12 µM respectively . It interacts with these enzymes, leading to the inhibition of their activity. The interaction between this compound and these enzymes is characterized by the binding of the compound to the active site of the enzymes, thereby preventing them from exerting their deacetylase activity .
Cellular Effects
In cellular processes, this compound has been shown to decrease the levels of HDAC6, which is associated with the upregulation of Ac-Tubulin . This suggests that this compound influences cell function by modulating the acetylation state of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDAC6 and HDAC8, inhibiting their activity and leading to an increase in acetylation of specific substrates such as α-tubulin . This change in acetylation status can lead to alterations in gene expression and other cellular processes .
准备方法
BRD73954 可以通过一系列涉及特定前体分子缩合的化学反应合成。合成路线通常包括以下步骤:
核心结构的形成: this compound 的核心结构是由苯环与羧酸衍生物反应形成的。
官能团的引入: 通过取代反应,将各种官能团(如羟基和苯乙基)引入核心结构。
This compound 的工业生产方法没有详细记录,因为它主要用于研究目的。 如果需要,上述合成路线可以扩大规模用于更大规模的生产。
化学反应分析
作用机制
BRD73954 通过选择性抑制组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8 发挥其作用。抑制这些酶会导致乙酰化组蛋白的积累,从而导致染色质松弛和基因表达增加。this compound 的分子靶点包括组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8 的催化结构域,这些结构域负责组蛋白的脱乙酰作用。 通过与这些结构域结合,this compound 阻止从组蛋白中去除乙酰基,从而调节基因表达和细胞过程 .
相似化合物的比较
BRD73954 独特之处在于其选择性抑制组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8 的能力。其他类似的化合物包括:
曲古霉素 A: 一种广谱组蛋白脱乙酰酶抑制剂,靶向多种组蛋白脱乙酰酶,包括组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8。
伏立诺他: 另一种广谱组蛋白脱乙酰酶抑制剂,对多种组蛋白脱乙酰酶具有活性。
This compound 对组蛋白脱乙酰酶 6 和组蛋白脱乙酰酶 8 的选择性使其有别于这些其他抑制剂,使其成为研究这些酶在各种生物过程中的特定作用的宝贵工具。
属性
IUPAC Name |
3-N-hydroxy-1-N-(2-phenylethyl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(17-10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(20)18-21/h1-8,11,21H,9-10H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHKWEQJEDRIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BRD73954 unique compared to other HDAC inhibitors?
A1: this compound stands out as the first small molecule HDAC inhibitor capable of potently and selectively inhibiting both HDAC6 and HDAC8. [] This is significant because these two isoforms belong to different phylogenetic classes within the HDAC family. This dual-inhibitory activity makes this compound a valuable tool for studying the distinct and potentially synergistic roles of HDAC6 and HDAC8 in various biological processes.
Q2: How does the structure of this compound contribute to its dual HDAC6/8 inhibitory activity?
A2: The research highlights the importance of the meta substituent on the phenyl hydroxamic acid moiety of this compound. This meta substituent is deemed crucial for the potent inhibition of HDAC8, while also being well-accommodated within the binding site of HDAC6. [] This suggests that structural modifications in this region could be explored to fine-tune the selectivity and potency towards specific HDAC isoforms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。